molecular formula C11H17N3 B8662911 1-(3,5-Dimethylpyridin-2-yl)piperazine

1-(3,5-Dimethylpyridin-2-yl)piperazine

Cat. No.: B8662911
M. Wt: 191.27 g/mol
InChI Key: QZPYIYKSEGZFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylpyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,5-Dimethylpyridin-2-yl)piperazine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, a modified Buchwald-Hartwig amination can introduce the piperazine moiety to the pyridine core. Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .
  • Temperature control : Reactions performed at 80–100°C minimize side products while maintaining reaction kinetics .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How is this compound structurally characterized?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the dimethylpyridine and piperazine moieties (e.g., methyl protons at δ 2.2–2.5 ppm; piperazine N–H signals at δ 1.8–2.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 220.1452 (C₁₁H₁₇N₃⁺) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the 3,5-dimethyl substitution pattern on the pyridine ring .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Receptor binding assays : Screen for affinity at serotonin (5-HT₃) or dopamine receptors, given structural similarities to known ligands .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potential anticancer activity .
  • ADME profiling : Measure solubility (via shake-flask method) and metabolic stability in liver microsomes to prioritize lead candidates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine 4-position to modulate receptor binding. For example, 1-(3,5-dichloropyridin-2-yl)piperazine shows enhanced 5-HT₃ antagonism .
  • Piperazine modification : Replace piperazine with morpholine or thiomorpholine to alter pharmacokinetic properties (e.g., logP, bioavailability) .
  • Bioisosteric replacements : Substitute pyridine with pyrimidine to evaluate changes in target selectivity (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Orthogonal validation : Confirm receptor binding results using both radioligand displacement (e.g., 3H^3H-GR65630 for 5-HT₃) and functional assays (e.g., Ca²⁺ flux) .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and identify false positives caused by assay artifacts .

Q. How can computational modeling predict off-target interactions for this compound?

  • Pharmacophore mapping : Align the compound’s piperazine-pyridine scaffold with known pharmacophores for GPCRs or ion channels .
  • Machine learning models : Train Random Forest or SVM classifiers on ChEMBL data to prioritize targets (e.g., dopamine D₂ over histamine H₁ receptors) .
  • Molecular dynamics (MD) simulations : Simulate binding stability in lipid bilayers to assess membrane permeability and CNS penetration .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3,5-dimethylpyridin-2-yl)piperazine

InChI

InChI=1S/C11H17N3/c1-9-7-10(2)11(13-8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3

InChI Key

QZPYIYKSEGZFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N2CCNCC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2,3,5-trichloropyridine (25 g) were added 1-BOC-piperazine (28.13 g), potassium carbonate (37.86 g), N,N-dimethylformamide (25 mL) and toluene (50 mL), and the mixture was stirred at 100° C. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (39.13 g). To 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (6.35 g) were added palladium (II) acetate (0.46 g), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (1.71 g), potassium fluoride (9.556 g), methylboronic acid (5 g) and tetrahydrofuran (202 mL), and the mixture was refluxed under a nitrogen stream for 8 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g). To 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g) were added 4N hydrogen chloride/ethyl acetate (18.2 mL) and chloroform (45.5 mL), and the mixture was stirred at room temperature. After completion of the reaction, to the reaction mixture were added water and potassium carbonate, and the mixture was extracted with ethyl acetate. The solvent was evaporated to give the title compound (3.3 g).
Name
4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2,3,5-trichloropyridine (25 g), 1-Boc-piperazine (28.13 g) and potassium carbonate (37.86 g) were added N,N-dimethylformamide (25 mL) and toluene (50 mL), and the mixture was stirred at 100° C. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The obtained residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (39.13 g). To a mixture of the obtained 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (6.35 g), palladium(II) acetate (0.46 g), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (1.71 g), potassium fluoride (9.56 g) and methylboronic acid (5 g) was added tetrahydrofuran (202 mL), and the mixture was stirred with heating under reflux for 8 hr under a nitrogen stream. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The obtained residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g). The obtained 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g) was dissolved in chloroform (46 mL), 4N hydrogen chloride/ethyl acetate (18 ml) was added, and the mixture was stirred at room temperature. After completion of the reaction, to the reaction mixture were added water and potassium carbonate, the mixture was extracted with ethyl acetate, and the solvent was evaporated to give the title compound (3.3 g).
Name
4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.